molecular formula C11H17NO B2860017 2-(Tert-butoxy)-5-methylaniline CAS No. 1097793-12-8

2-(Tert-butoxy)-5-methylaniline

Cat. No. B2860017
CAS RN: 1097793-12-8
M. Wt: 179.263
InChI Key: UHEQBNWNYUHZKI-UHFFFAOYSA-N
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Description

The compound “2-(Tert-butoxy)-5-methylaniline” seems to be a derivative of aniline, which is an organic compound with the formula C6H5NH2. The “2-(Tert-butoxy)” part suggests that it has a tert-butoxy group attached to the second carbon of the aniline .


Synthesis Analysis

While specific synthesis methods for “2-(Tert-butoxy)-5-methylaniline” were not found, tert-butoxy compounds are generally synthesized via nucleophilic displacement of haloacetic acid derivatives with diols under basic conditions .


Molecular Structure Analysis

The molecular structure of “2-(Tert-butoxy)-5-methylaniline” would likely include a benzene ring (from the aniline), a tert-butoxy group, and a methyl group attached to the fifth carbon of the aniline .


Chemical Reactions Analysis

Tert-butoxy compounds can participate in various reactions. For example, they can undergo elimination reactions to form less substituted alkenes . They can also participate in thermal decomposition reactions .

Scientific Research Applications

Synthesis of N-Heterocycles

2-(Tert-butoxy)-5-methylaniline: is utilized in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The compound can act as a precursor in the formation of sulfinimines, which are then transformed into various N-heterocyclic structures like piperidines, pyrrolidines, and azetidines . These structures are significant due to their presence in numerous bioactive molecules.

Asymmetric Synthesis

This compound plays a role in asymmetric synthesis, particularly as a chiral auxiliary. It can be used to induce chirality in the synthesis of amines and their derivatives, providing a pathway to enantiomerically pure substances. This is crucial for creating substances with specific desired biological activities .

Organic Synthesis

In organic chemistry, 2-(Tert-butoxy)-5-methylaniline may be involved in various organic transformations due to its aromatic character and the presence of an electron-donating tert-butoxy group. This could lead to its use in complex organic synthesis pathways, contributing to the creation of diverse organic compounds.

Metal Ion Binding

The compound’s potential to bind to metal ions could be explored, which is relevant in the field of coordination chemistry. Such interactions are important for understanding reactivity patterns and designing metal-organic frameworks or catalysts.

Biological Activity Studies

There is a possibility to investigate the biological activity of 2-(Tert-butoxy)-5-methylaniline . Its structural features might allow it to interact with biological targets, leading to potential therapeutic effects. Research in this area could contribute to the development of new drugs.

Safety and Hazards

Tert-butoxy compounds can be hazardous. They are often flammable and can cause eye irritation and respiratory issues .

Future Directions

Tert-butoxy compounds have been studied for their potential applications in various fields. For example, they have been used as oxygenated additives for motor gasoline . They have also been used in the synthesis of dipeptides .

properties

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEQBNWNYUHZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxy)-5-methylaniline

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